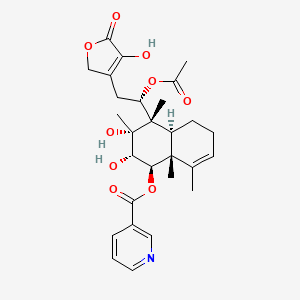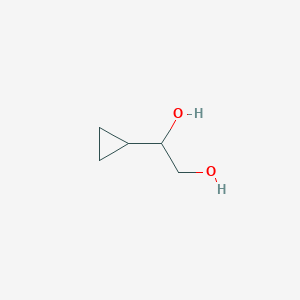
Scutebata C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Scutellaria barbata C (Scutellaria barbata C) is a traditional Chinese herbal medicine that has been used for centuries to treat a variety of conditions. It is also known as Chinese skullcap or Baikal skullcap. Scutellaria barbata C is a member of the Lamiaceae family and is native to China, Japan, Korea, and other parts of East Asia. It has been used in traditional Chinese medicine for a variety of conditions, including fever, inflammation, and digestive disorders. In recent years, research has begun to explore the potential therapeutic benefits of Scutellaria barbata C, including its anti-inflammatory, anti-bacterial, and anti-cancer properties.
Applications De Recherche Scientifique
Cancer Treatment
Scutebata C, along with other compounds like Scutebata A, B, and P, are isolated from the whole plant of Scutellaria barbata D.Don . These compounds have shown potential in the field of cancer treatment. Specifically, Scutebata C has been found to exhibit cytotoxic activities against various cancer cell lines .
Inducing Apoptosis in Cancer Cells
One of the ways Scutebata C contributes to cancer treatment is by inducing apoptosis, specifically in cancer cells . Apoptosis is a form of programmed cell death, which is crucial for eliminating cancerous cells. Scutebata C is believed to work by releasing the molecular brakes (the Inhibitors of Apoptosis or IAPs) on apoptosis in cell death-evading cancer cells .
Traditional Chinese Medicine
Scutellaria barbata, the plant from which Scutebata C is derived, is traditionally prescribed for the treatment of cancers in Traditional Chinese Medicine . The plant is known to produce a major diterpenoid, Scutebarbatine A, in specialized large, peltate trichomes on its leaves .
Chemopreventive Preparations
Analyses suggest that there is polyvalency between the constituents in both extracts of Scutellaria barbata, and ways to produce enhanced chemopreventive preparations for the treatment of cancer . This indicates that Scutebata C could potentially be used in the development of chemopreventive drugs.
Study of Molecular Genetics
Scutebata C, being a compound isolated from a plant, can also be used in the study of plant molecular genetics . This can help in understanding the genetic makeup of the plant and how it contributes to the production of such bioactive compounds.
Development of New Drugs
The structural elucidation of Scutebata C, based on spectroscopic studies , can contribute to the development of new drugs. Understanding the structure of bioactive compounds like Scutebata C is crucial in drug design and development.
Propriétés
IUPAC Name |
[(1R,2S,3R,4S,4aS,8aR)-4-[(1S)-1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2,3-dihydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35NO9/c1-15-8-6-10-19-26(15,3)23(38-24(33)17-9-7-11-29-13-17)22(32)28(5,35)27(19,4)20(37-16(2)30)12-18-14-36-25(34)21(18)31/h7-9,11,13,19-20,22-23,31-32,35H,6,10,12,14H2,1-5H3/t19-,20-,22-,23-,26-,27-,28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDJHMJHKZYAFI-MDLIPRPFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2C1(C(C(C(C2(C)C(CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)O)OC(=O)C4=CN=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC[C@H]2[C@]1([C@H]([C@@H]([C@]([C@]2(C)[C@H](CC3=C(C(=O)OC3)O)OC(=O)C)(C)O)O)OC(=O)C4=CN=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318306 |
Source


|
| Record name | Scutebata C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Scutebata C | |
CAS RN |
1207181-59-6 |
Source


|
| Record name | Scutebata C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207181-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Scutebata C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


